molecular formula C18H20N6O3 B2999365 1-(4-ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 951516-46-4

1-(4-ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2999365
CAS No.: 951516-46-4
M. Wt: 368.397
InChI Key: FGYSCMWXPNXOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 951516-46-4) is a synthetic organic compound with a molecular formula of C18H20N6O3 and a molecular weight of 368.4 g/mol . This urea derivative features a 1H-tetrazole ring system, a privileged scaffold in medicinal chemistry and drug discovery . The tetrazole group is known for its metabolic stability and is often used as a bioisostere for carboxylic acids or amide moieties in the design of bioactive molecules, making compounds containing this structure valuable tools for pharmaceutical research . The specific molecular architecture of this compound, which incorporates substituted phenyl rings and a urea linkage, suggests potential for application in advanced chemical biology studies. Such structures are often investigated in the development of novel probes and methods for studying protein-ligand interactions . Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex target molecules. It is also a candidate for use in materials science research, particularly in the development of polymers and functional materials with specific electronic or structural properties. Safety Notice: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-3-27-16-8-4-13(5-9-16)20-18(25)19-12-17-21-22-23-24(17)14-6-10-15(26-2)11-7-14/h4-11H,3,12H2,1-2H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYSCMWXPNXOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects, supported by case studies and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H20N6O3C_{18}H_{20}N_{6}O_{3} with a molecular weight of 368.4 g/mol. The compound features an ethoxy group, a methoxy-substituted phenyl group, and a tetrazole moiety, which contribute to its unique biological properties.

Synthetic Routes

The synthesis typically involves several key steps:

  • Formation of the Urea Linkage : Reaction of an appropriate aniline derivative with an isocyanate.
  • Tetrazole Formation : Cyclization reaction involving sodium azide and a nitrile derivative.
  • Final Coupling : Combining the tetrazole intermediate with the urea derivative.

These methods can be optimized for yield and purity through various industrial techniques such as chromatography.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The presence of the tetrazole ring allows for coordination with metal ions, potentially inhibiting metalloproteinases or other enzyme classes.
  • Receptor Modulation : The compound may bind to receptors involved in inflammatory pathways, leading to altered signaling cascades.
  • Microtubule Destabilization : Similar tetrazole derivatives have shown potential as microtubule destabilizers, which can affect cell division and tumor growth.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, a study demonstrated that related tetrazole derivatives inhibited tubulin polymerization in cancer cell lines such as SGC-7901 and HeLa, leading to cell cycle arrest in the G2/M phase .

Antimicrobial Properties

The compound's antimicrobial activity has been evaluated against various bacterial strains. In vitro studies reported minimal inhibitory concentrations (MICs) ranging from 8 to 256 µg/mL against Gram-positive and Gram-negative bacteria. Some derivatives exhibited stronger activity than Ciprofloxacin, suggesting potential for development as antimicrobial agents .

Case Studies

StudyFindings
Antitumor Study Compound showed IC50 values in the nanomolar range against A549 lung cancer cells, indicating strong cytotoxicity .
Antimicrobial Evaluation Demonstrated significant inhibition against clinical isolates of Staphylococcus aureus with MICs as low as 2 µg/mL .
Mechanism Exploration Identified as a microtubule destabilizer affecting cell division in cancer models .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (R1, R2) Yield (%) Melting Point (°C) Key Features References
Target Compound R1: 4-Ethoxyphenyl, R2: 4-Methoxyphenyl - - Balanced lipophilicity from alkoxy groups
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea R1: 2-Tetrazolylphenyl, R2: 4-Fluorophenyl 62 166–170 Fluorine enhances metabolic stability
1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea R1: 4-Fluorophenyl, R2: Naphthyl - - Bulky naphthyl group; increased hydrophobicity
1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]urea Pyrazole core with CF₃ - - Trifluoromethyl improves electronegativity

Key Observations:

  • Substituent Effects : The target compound’s ethoxy and methoxy groups provide moderate electron-donating effects, contrasting with fluorine or trifluoromethyl groups in analogues, which are electron-withdrawing. This difference affects binding to targets like kinases or GPCRs, where electronic complementarity is critical .
  • Thermal Stability : Compounds with fluorine or chlorine substituents (e.g., : 268–270°C for 2,4-difluorophenyl derivative) exhibit higher melting points than alkoxy-substituted analogues, suggesting stronger crystal packing due to halogen bonding .

Heterocyclic Core Variations

The tetrazole ring in the target compound is replaced with pyrazole, triazole, or thiazole in other derivatives, altering pharmacological profiles:

  • Pyrazole Analogues : SI98 () contains a pyrazole ring instead of tetrazole, reducing hydrogen-bonding capacity but improving metabolic resistance due to the trifluoromethyl group .
  • Thiazole Derivatives : Compounds in feature thiazole cores with fluorophenyl groups, demonstrating planar conformations that enhance π-π stacking but reduce solubility .

Sulfonylated Tetrazoles

Sulfonylated derivatives () introduce sulfonyl groups (-SO₂-) to the tetrazole scaffold, significantly increasing polarity. For example, 3ca () has a bromophenyl group, achieving 70% yield and a melting point of 61.8–62.7°C, indicating lower thermal stability than the target compound .

Hypothetical Structure-Activity Relationships (SAR)

  • Urea Scaffold : Critical for hydrogen bonding; modifications here (e.g., thiourea in ) reduce potency due to weaker H-bond acceptance .
  • Tetrazole vs. Pyrazole : Tetrazole’s higher acidity (pKa ~4.9) enhances ionic interactions at physiological pH, whereas pyrazole’s neutral character limits this .
  • Alkoxy vs.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 1-(4-ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea?

Methodological Answer:
Synthesis optimization requires attention to:

  • Reagent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution at the tetrazole methyl position, as demonstrated in analogous triazole-thiol alkylation reactions .
  • Catalysis : Employ cesium carbonate as a base to deprotonate intermediates and stabilize reactive species, ensuring efficient coupling of the urea moiety .
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) is critical to isolate the target compound from byproducts like unreacted tetrazole precursors.
  • Yield Improvement : Monitor reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1:1.2 molar ratio of urea to tetrazole derivative) to account for steric hindrance from the 4-methoxyphenyl group .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:
Combine multiple analytical techniques:

  • X-ray Crystallography : Resolve crystal packing and confirm substituent positions, as applied to structurally similar triazole and pyrazole derivatives .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Verify methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) proton environments (δ 3.8–4.2 ppm) and urea NH signals (δ 8.5–9.5 ppm) .
    • IR Spectroscopy : Identify urea C=O stretching (~1650–1700 cm⁻¹) and tetrazole ring vibrations (~1500 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <5 ppm mass error .

Intermediate: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:
Design assays based on structural analogs:

  • Antimicrobial Testing : Follow protocols for triazole derivatives, such as microbroth dilution to determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., S. aureus) .
  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) due to the tetrazole’s potential metal-binding properties .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess selectivity, comparing IC₅₀ values to control compounds with similar aryl-urea scaffolds .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Address discrepancies through:

  • Dose-Response Curves : Ensure consistent molar concentrations and solvent controls (e.g., DMSO ≤0.1% v/v) to avoid solvent-induced artifacts .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-ethoxy vs. 4-methoxy groups) on target binding using molecular docking (e.g., AutoDock Vina) .
  • Reproducibility Checks : Replicate assays in independent labs, standardizing protocols (e.g., CLSI guidelines for antimicrobial testing) .

Advanced: What crystallographic parameters influence its pharmacodynamic profile?

Methodological Answer:
Key parameters include:

  • Hydrogen Bonding : Analyze intermolecular H-bonds between the urea carbonyl and tetrazole N atoms, which may enhance stability in biological matrices .
  • Torsion Angles : Measure dihedral angles between the ethoxyphenyl and tetrazole rings to predict conformational flexibility and membrane permeability .
  • Packing Efficiency : Calculate crystal density (e.g., via Mercury software) to correlate with solubility; low-density crystals may indicate poor aqueous solubility .

Advanced: How can pharmacophore modeling guide its optimization for target specificity?

Methodological Answer:

  • Feature Mapping : Define essential pharmacophore elements (e.g., urea as a hydrogen bond donor, tetrazole as a hydrophobic anchor) using tools like Schrödinger’s Phase .
  • Dynamic Simulations : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding mode stability to targets like kinase domains over 100 ns trajectories .
  • Bioisostere Replacement : Substitute the methoxyphenyl group with trifluoromethyl (as in pyrazole analogs) to enhance metabolic stability while retaining activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.